molecular formula C12H11N3O2 B2713278 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1915046-42-2

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B2713278
CAS No.: 1915046-42-2
M. Wt: 229.239
InChI Key: SKASDINPQCLUSZ-UHFFFAOYSA-N
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Description

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes an isoxazole ring, a pyridine ring, and a nitrile group. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile involves several steps, typically starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through the cycloaddition of α,β-acetylenic oximes, which can be catalyzed by AuCl3 under moderate reaction conditions . The pyridine ring can be introduced through various synthetic routes, including the reaction of appropriate nitriles with suitable reagents. Industrial production methods often involve optimizing these reactions to achieve high yields and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a BRD4 inhibitor, it binds to the bromodomain of the BRD4 protein, preventing it from interacting with acetylated lysines on histones. This inhibition disrupts the regulation of gene expression, leading to anti-proliferative effects in cancer cells . Additionally, the compound may interfere with DNA damage repair mechanisms, further contributing to its therapeutic potential .

Comparison with Similar Compounds

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carbonitrile can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2-oxopyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-8-11(9(2)17-14-8)7-15-5-3-4-10(6-13)12(15)16/h3-5H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKASDINPQCLUSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2C=CC=C(C2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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